molecular formula C12H19NO B1266485 2-(4-Butoxyphenyl)ethan-1-amine CAS No. 65423-11-2

2-(4-Butoxyphenyl)ethan-1-amine

Cat. No. B1266485
CAS RN: 65423-11-2
M. Wt: 193.28 g/mol
InChI Key: OIOGOZZYBQRPLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic approaches, such as the Delépine reaction, to afford primary amines. For instance, the synthesis of bk-2C-B, a compound with a structure similar to 2-(4-Butoxyphenyl)ethan-1-amine, utilized the Delépine reaction, involving a α-brominated intermediate reacted with hexamethylenetetramine (Power et al., 2015). Such methodologies could potentially be applied or adapted for the synthesis of 2-(4-Butoxyphenyl)ethan-1-amine.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-Butoxyphenyl)ethan-1-amine has been characterized using techniques like X-ray crystallography. This provides insights into their crystalline forms and polymorphisms, essential for understanding the molecular structure of 2-(4-Butoxyphenyl)ethan-1-amine (Jebas et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals highlight its potential for further derivatization and application in various chemical reactions. For example, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, indicating a potential pathway for modifying 2-(4-Butoxyphenyl)ethan-1-amine (Ellman et al., 2002).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for the practical application and handling of the compound. These properties are influenced by the molecular structure and can be analyzed through computational chemistry methods and empirical data from similar compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and compatibility with other chemical substances, define the compound's suitability for specific applications. The interaction with amines, for example, showcases the compound's potential for forming various derivatives, impacting its solubility, and reactivity (Westerhausen et al., 2001).

Scientific Research Applications

Identification and Synthesis of Analogues

Research has identified and synthesized substances structurally related to 2-(4-Butoxyphenyl)ethan-1-amine. For instance, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) is a cathinone analogue of the phenethylamine 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), suggesting potential psychoactive effects in humans. This research involved a range of analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (Power et al., 2015).

Fluorescence Quenching for Detection of Environmental Pollutants

Amine-functionalized α-cyanostilbene derivatives were designed for the recognition of picric acid (PA), a notable environmental and biological pollutant. These derivatives, including compounds related to 2-(4-Butoxyphenyl)ethan-1-amine, form host-guest complexes with PA, enhancing fluorescence quenching and leading to sensitive and selective detection in both aqueous media and solid phase (Ding et al., 2014).

Kinetic Studies in Ionic Liquids

The kinetics of elimination reactions of compounds similar to 2-(4-Butoxyphenyl)ethan-1-amine were studied in various ionic liquids. This research sheds light on the interactions between the reagents and ionic liquids, revealing that the reaction occurs faster in ionic liquids than in conventional solvents. Additionally, the study observed a potential shift in the mechanism of the reaction depending on the solvent used (D’Anna et al., 2006).

Corrosion Inhibition Studies

Research on thiazole and thiadiazole derivatives, structurally related to 2-(4-Butoxyphenyl)ethan-1-amine, aimed to predict their corrosion inhibition performances. The study involved density functional theory calculations and molecular dynamics simulations, providing valuable insights into the interactions between these molecules and metal surfaces (Kaya et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

properties

IUPAC Name

2-(4-butoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGOZZYBQRPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276909
Record name 2-(4-butoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)ethan-1-amine

CAS RN

65423-11-2
Record name 2-(4-butoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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